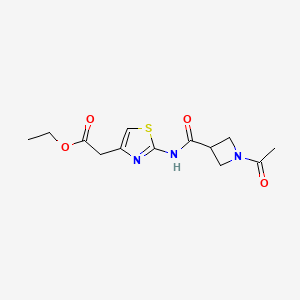

Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a unique azetidine ring system. The molecule consists of a thiazole core substituted with an acetylated azetidine carboxamide group at the 2-position and an ethyl acetate moiety at the 4-position.

Properties

IUPAC Name |

ethyl 2-[2-[(1-acetylazetidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-3-20-11(18)4-10-7-21-13(14-10)15-12(19)9-5-16(6-9)8(2)17/h7,9H,3-6H2,1-2H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGVLYYESIBMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazoles or azetidines.

Scientific Research Applications

Chemistry: Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new industrial processes and products.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate with structurally related thiazole derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Variations

Key Observations:

- Substituent Diversity : The target compound’s acetylazetidine group distinguishes it from analogues with piperazine (10d), sulfonamide-pyrrolidine (35a), or thiophene-thioureido moieties . These substituents influence lipophilicity, hydrogen-bonding capacity, and steric bulk, which are critical for target engagement.

- Synthetic Efficiency : High yields (>89%) are reported for piperazine-linked derivatives (e.g., 10d–10f), attributed to optimized coupling conditions using sodium acetate and thiosemicarbazide intermediates . The target compound’s synthesis likely involves similar hydrazine-carbothioamide intermediates but requires azetidine-specific precursors, which may affect yield .

Physicochemical Properties

- Density and Solubility: The thiophene-containing analogue () has a predicted density of 1.480 g/cm³ and moderate solubility due to its thioureido group.

- pKa : The thioureido group in ’s compound has a pKa of ~7.14, suggesting partial ionization at physiological pH. The acetylazetidine in the target compound likely exhibits a neutral pKa profile, favoring passive diffusion .

Q & A

How can researchers optimize the synthesis of Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate to improve yield and purity?

Category: Basic

Answer:

Key optimization steps include:

- Reaction Conditions: Refluxing in absolute ethanol (30 mL) at controlled temperatures (e.g., 1 hour at 80°C) to promote cyclization of thiazole intermediates .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for coupling reactions involving azetidine carboxamide groups to enhance solubility and reaction efficiency .

- Purification: Employ silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 10:80:1 v/v/v) for intermediates, followed by recrystallization from ethyl acetate/petroleum ether mixtures for final products .

- Monitoring: Track reaction progress via TLC (Rf values) and confirm purity using NMR (δ 1.2–1.4 ppm for ethyl ester protons) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

What analytical techniques are critical for characterizing Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate and its intermediates?

Category: Basic

Answer:

- Structural Confirmation:

- Purity Assessment:

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Category: Advanced

Answer:

- Crystallization: Recrystallize from ethyl acetate/petroleum ether (2:1 v/v) to obtain colorless blocks suitable for single-crystal X-ray diffraction .

- Data Collection: Use Mo Kα radiation (λ = 0.71075 Å) to resolve bond lengths (e.g., C–N bonds in thiazole: ~1.3 Å) and dihedral angles (e.g., acetylazetidine-thiazole torsion angles) .

- Applications: Confirm stereoelectronic effects of the 1-acetylazetidine group on thiazole ring planarity, critical for docking studies .

What methodologies are used to evaluate the biological activity of this compound, particularly in anticancer research?

Category: Advanced

Answer:

- In Vitro Assays:

- Molecular Docking: Use AutoDock Vina to model interactions between the thiazole-acetylazetidine moiety and ATP-binding pockets of target proteins (e.g., EGFR kinase) .

How can researchers address contradictions in spectral data during structural elucidation?

Category: Advanced

Answer:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3CO-azetidine) to distinguish overlapping NMR signals .

- 2D NMR Techniques: COSY and HSQC to resolve coupling patterns (e.g., thiazole vs. azetidine protons) .

- Comparative Analysis: Cross-reference with structurally validated analogs (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate, CAS 53266-94-7) .

What purification strategies are effective for isolating this compound from byproducts?

Category: Basic

Answer:

- Liquid-Liquid Extraction: Separate oily intermediates using diethyl ether/water partitioning .

- Chromatography: Use flash chromatography with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) for polar byproducts .

- Recrystallization: Optimize solvent ratios (e.g., ethyl acetate:petroleum ether) to maximize crystal yield and purity (>95%) .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Category: Advanced

Answer:

- Substituent Variation: Modify the azetidine acetyl group (e.g., replace with trifluoroacetyl) to assess metabolic stability .

- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole or triazole and compare IC50 values .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding groups (e.g., acetamido vs. carboxamido) .

What stability challenges arise during storage, and how can they be mitigated?

Category: Advanced

Answer:

- Degradation Pathways: Hydrolysis of the ethyl ester group under humid conditions; monitor via HPLC .

- Storage Conditions: Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

- Stability Studies: Accelerated aging tests (40°C/75% RH for 4 weeks) to determine shelf life .

How do computational methods predict target interactions for this compound?

Category: Advanced

Answer:

- Docking Simulations: Use Glide SP/XP scoring to model binding to cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

- MD Simulations: GROMACS for 100-ns trajectories to assess complex stability (e.g., RMSD < 2.0 Å) .

- ADMET Prediction: SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

What challenges occur during scale-up, and how are they addressed?

Category: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.